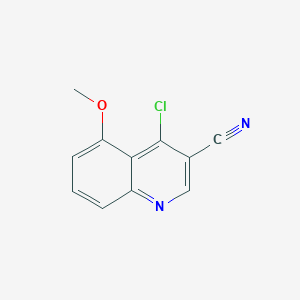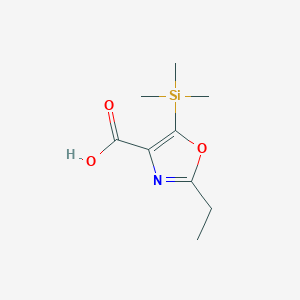
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthylacetonitrile derivatives using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
化学反应分析
Types of Reactions
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .
科学研究应用
2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
作用机制
The mechanism of action of 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
3-(Difluoromethyl)naphthalene: Similar structure but without the acetonitrile group, affecting its reactivity and applications.
Uniqueness
The presence of both the difluoromethyl and acetonitrile groups in 2-(3-(Difluoromethyl)naphthalen-1-yl)acetonitrile imparts unique properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C13H9F2N |
|---|---|
分子量 |
217.21 g/mol |
IUPAC 名称 |
2-[3-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-7-9-3-1-2-4-12(9)10(8-11)5-6-16/h1-4,7-8,13H,5H2 |
InChI 键 |
BPHGZEJJKYUPTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)

